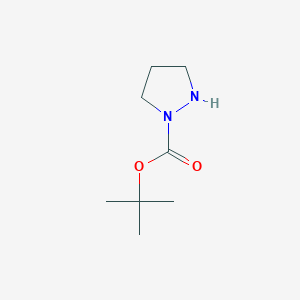

Tert-butyl pyrazolidine-1-carboxylate

Description

Fundamental Significance of Pyrazolidine (B1218672) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrazolidine ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its prevalence in a wide array of pharmacologically active compounds. nih.gov Molecules incorporating the pyrazole (B372694) or its reduced pyrazolidine/pyrazoline forms exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govnih.govglobalresearchonline.net The presence of this moiety in several FDA-approved drugs underscores its therapeutic potential. nih.gov

In organic synthesis, the pyrazolidine framework serves as a versatile building block. researchgate.net Its structural features allow for diverse functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including various fused heterocyclic systems. mdpi.com The ability to selectively modify the pyrazolidine ring is crucial for developing new chemical entities and for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic profiles of drug candidates. researchgate.net

Contextualizing Tert-butyl Pyrazolidine-1-carboxylate within N-Protected Heterocycles

This compound is a derivative of the parent pyrazolidine ring where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. 5z.com

The primary role of the Boc group in this context is to temporarily deactivate one of the nitrogen atoms, thereby allowing for selective chemical transformations at other positions of the molecule, such as the second, unprotected nitrogen atom. This control is essential in multi-step syntheses. For instance, this compound has been utilized as a key starting material in the solid-phase synthesis of azapeptides. 5z.comgoogle.com In these processes, the unprotected nitrogen is acylated, and after subsequent steps, the Boc group is removed to allow for further peptide chain elongation. 5z.com This compound has also been employed in the synthesis of substituted polycyclic carbamoylpyridone derivatives investigated for their potential antiviral activities. google.com The strategic use of such N-protected pyrazolidines is a cornerstone of modern synthetic strategies for creating complex, nitrogen-containing molecules.

Historical Development and Current Research Trends in Pyrazolidine Chemistry

The history of pyrazole chemistry dates back to 1883, when the term "pyrazole" was first introduced by Ludwig Knorr. nih.gov Early discoveries in the late 19th and early 20th centuries led to the development of pyrazole-based pharmaceuticals like the analgesic and antipyretic agent antipyrine (B355649) (phenazone). nih.gov The parent pyrazolidine heterocycle can be prepared through the cyclization of 1,3-dihalopropanes with hydrazine (B178648). wikipedia.org

Contemporary research in pyrazolidine chemistry is focused on several key areas. A major trend is the development of novel, more efficient, and stereoselective synthetic methods. This includes organocatalytic, enantioselective processes to produce chiral pyrazolidines, which are of significant interest for medicinal applications. csic.es Furthermore, environmentally friendlier approaches, such as microwave-assisted syntheses in aqueous media, are being explored to streamline the production of pyrazolidine derivatives. acs.org

Current research also emphasizes the synthesis of functionally diverse pyrazolidine derivatives and their incorporation into larger, more complex structures with specific biological targets. researchgate.net This includes their use as intermediates for creating fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which have shown potential as anticancer agents. nih.gov The ongoing exploration of pyrazolidines as catalysts and as key components in biologically active molecules ensures that this area of chemistry remains a vibrant field of investigation. nih.govresearchgate.net

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 57699-91-9 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Synonyms | 1-Pyrazolidinecarboxylic acid, 1,1-dimethylethyl ester; Boc-pyrazolidine |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyrazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5-9-10/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMFEXSUJUPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618900 | |

| Record name | tert-Butyl pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57699-91-9 | |

| Record name | tert-Butyl pyrazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl pyrazolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Tert Butyl Pyrazolidine 1 Carboxylate and Its Analogues

Cyclization Reactions for Pyrazolidine (B1218672) Ring Formation

Cyclization reactions represent a fundamental approach to constructing the pyrazolidine ring system. These methods involve the formation of one or more key bonds to close a linear precursor into the desired five-membered heterocycle.

Palladium-Catalyzed Carboamination Reactions for Substituted Pyrazolidines

Palladium-catalyzed carboamination has emerged as a powerful method for the synthesis of substituted pyrazolidines. nih.gov This transformation involves the reaction between aryl or alkenyl halides and alkenes that have a tethered hydrazine (B178648) group. nih.gov The process efficiently generates various heterocyclic structures, including pyrazolidines, by forming both a carbon-carbon and a carbon-nitrogen bond in a single operation. organic-chemistry.org A typical catalyst system for these reactions might consist of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)2) and a phosphine (B1218219) ligand such as S-Phos. organic-chemistry.org These reactions are the first reported examples of synthesizing pyrazolidine derivatives through palladium-catalyzed carboamination. nih.gov

Control of Relative Stereochemistry via N-Substituent Manipulation

A significant advancement in palladium-catalyzed pyrazolidine synthesis is the ability to control the relative stereochemistry of the product. nih.gov By manipulating the substituents on the nitrogen atoms of the unsaturated hydrazine precursor, either cis- or trans-3,5-disubstituted pyrazolidines can be selectively synthesized. nih.gov This control is achieved by modulating the degree of allylic strain (A(1,3)-strain) in the key syn-aminopalladation transition state. nih.gov

When the hydrazine substrate lacks a substituent on the N2-position, the cyclization proceeds through a transition state where the R-group at the 5-position adopts a pseudoequatorial position to minimize steric interactions, leading to the cis-pyrazolidine product. nih.gov Conversely, when the N2-position is protected (e.g., with a Boc group), allylic strain between the N2-substituent and the forming stereocenter forces the R-group into a pseudoaxial orientation, resulting in the formation of the trans-pyrazolidine. nih.gov This strategic manipulation allows for the selective generation of two different stereoisomers from very similar starting materials, with diastereoselectivity ratios reaching over 20:1. nih.gov

Table 1: Stereochemical Control in Pd-Catalyzed Pyrazolidine Synthesis

| N2-Substituent | Product Stereoisomer | Diastereomeric Ratio (dr) |

|---|---|---|

| None (H) | cis | >20:1 |

This table illustrates the effect of the N2-substituent on the stereochemical outcome of the palladium-catalyzed carboamination reaction to form 3,5-disubstituted pyrazolidines. nih.gov

Organocatalytic Approaches to Pyrazolidine and Pyrazolidinone Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of pyrazolidine and pyrazolidinone frameworks. researchgate.net These methods often utilize small organic molecules, such as chiral amines, to catalyze reactions under mild conditions. nih.gov A prominent strategy involves a cascade reaction sequence, for instance, an aza-Michael addition followed by a cyclization step. researchgate.netnih.gov

One such approach reacts α,β-unsaturated aldehydes with N,N'-disubstituted hydrazides in the presence of a chiral secondary amine catalyst. researchgate.net This triggers an enantioselective aza-Michael addition, followed by an intramolecular hemiaminal formation to yield highly functionalized pyrazolidines. researchgate.net Similarly, pyrazolidinones can be accessed through organocatalytic reactions of α,β-unsaturated aldehydes with hydrazine derivatives, which often proceed via an intermediate pyrazolidinol that is subsequently oxidized. researchgate.net

Enantioselective Methodologies

A key advantage of organocatalysis is the accessibility of highly enantioselective transformations. organic-chemistry.orgresearchgate.net By using chiral catalysts, optically active pyrazolidine derivatives can be synthesized with excellent stereocontrol. nih.gov

For example, the reaction of enals with N-Boc-N'-nosylhydrazine, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can produce 3-hydroxypyrazolidine derivatives with enantiomeric excesses (ee) of 98–99%. nih.gov This reaction proceeds through a direct, metal-free aza-Michael/hemiaminal formation cascade. nih.gov Another organocatalytic sequential method involves the in-situ generation of α-amino aldehydes which then react under Corey-Chaykovsky conditions to afford 4-hydroxypyrazolidine derivatives in high yields with excellent enantio- and diastereoselectivities. organic-chemistry.org Gold(I)-catalyzed enantioselective hydroamination of allenes has also been developed, where a homo-allenic hydrazine is cyclized to form the corresponding pyrazolidine with high enantioselectivity (up to 97% ee) using a chiral ligand like DTBM-Segphos. nih.gov

Table 2: Enantioselective Organocatalytic Synthesis of Pyrazolidine Derivatives

| Product Type | Catalyst Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 3-Hydroxypyrazolidines | Chiral Diarylprolinol Silyl Ether | 98–99% | nih.gov |

| 4-Hydroxypyrazolidines | Organocatalytic Sequential Method | Excellent | organic-chemistry.org |

This table summarizes findings for different enantioselective methods for synthesizing substituted pyrazolidines.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, a type of pericyclic reaction, is a highly efficient and atom-economical method for constructing five-membered heterocyclic rings. mdpi.comrsc.org This reaction involves the combination of a three-atom component, known as a 1,3-dipole, with a two-atom component, the dipolarophile. rsc.org For pyrazolidine synthesis, azomethine imines are commonly employed as the 1,3-dipole. mdpi.comresearchgate.net These dipoles can be stable, isolable compounds or generated in situ, and they react with a wide variety of dipolarophiles, including alkenes and alkynes, to yield pyrazolidines and pyrazolines, respectively. mdpi.comrsc.org

Utilizing Azomethine Imines and Terminal Alkynes for Pyrazolidine Derivatives

A well-established [3+2] cycloaddition for synthesizing pyrazole (B372694) derivatives involves the reaction of azomethine imines with terminal alkynes. mdpi.com While this reaction primarily yields pyrazolines (the partially unsaturated analogues), the resulting ring can be subsequently reduced to a pyrazolidine. The reaction can be catalyzed by copper(I) salts, which are thought to form a copper acetylide intermediate that is more reactive toward the dipole. mdpi.com The use of chiral ligands in these copper-catalyzed reactions allows for the synthesis of enantioenriched pyrazoline products with ee values up to 98%. mdpi.com

A related strategy that directly produces a saturated ring at a higher oxidation state is the [3+2] cycloaddition of azomethine imines with lithium ynolates. nih.gov This transformation yields bicyclic pyrazolidinones with high diastereoselectivity and sets two adjacent stereocenters. nih.govnih.gov The use of chiral, non-racemic azomethine imines allows for the synthesis of optically active products. nih.gov

Mechanistic Studies of Cycloaddition Pathways and Intermediate Characterization

The synthesis of the pyrazolidine ring often proceeds through [3+2] cycloaddition reactions, a class of reactions whose mechanisms are the subject of detailed investigation. These reactions can proceed through either a concerted or a stepwise pathway, the latter involving discrete intermediates. The nature of the reactants and reaction conditions dictates the operative mechanism.

Mechanistic studies employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the reaction pathway. For instance, density functional theory (DFT) calculations are used to map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net The characterization of transient species, such as zwitterions, biradicals, or even novel pseudoradical intermediates, is crucial for a complete mechanistic understanding. nih.gov Advanced techniques like online Electrospray Ionization Mass Spectrometry (ESI-MS) allow for the real-time detection and characterization of reaction intermediates, providing direct evidence for proposed mechanisms. rsc.org

In the context of pyrazolidine synthesis, nitrilimines, generated in situ, are common 1,3-dipoles. researchgate.netmdpi.com Theoretical studies on the cycloaddition of nitrilimines with alkenes have explored the electronic structure of the intermediates and the factors controlling regioselectivity. researchgate.netmdpi.com The geometry of the transition states, whether they are synchronous or asynchronous, is a key determinant of the final product's stereochemistry. researchgate.netwilliams.edu For example, a computational study on a [3+2] cycloaddition leading to a spiro-pyrazoline derivative identified a two-step mechanism involving the formation of a C-C bond followed by a C-N bond. mdpi.com

Condensation Reactions Involving Hydrazine Derivatives

A primary and versatile method for constructing the pyrazolidine and pyrazoline core is the condensation reaction between a hydrazine derivative and a suitable three-carbon component. sci-hub.se The most common approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (enones) or 1,3-dicarbonyl compounds. researchgate.netmdpi.com

The reaction with α,β-unsaturated ketones or aldehydes typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration to yield a pyrazoline, which can then be reduced to a pyrazolidine. sci-hub.sedergipark.org.tr The use of tert-butylhydrazine (B1221602) is significant in these reactions, as the bulky tert-butyl group can influence the reaction's regioselectivity. fao.orgconicet.gov.ar Various catalysts, including acids like acetic acid or heterogeneous catalysts like Amberlyst-70, can be employed to facilitate these condensations. sci-hub.semdpi.com

| Hydrazine Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Chalcones | Acetic Acid, Ethanol, Reflux | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | dergipark.org.tr |

| Hydrazines/Hydrazides | 1,3-Diketones | Amberlyst-70, Water, Room Temp | Substituted Pyrazoles | mdpi.com |

| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, Room Temp | 1-aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| Hydrazine Monohydrochloride | Ketones, Aldehydes | DMSO, Oxygen, Heat | 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles | organic-chemistry.org |

Regio- and Stereoselective Condensations

Achieving control over regiochemistry and stereochemistry is a paramount challenge in the synthesis of substituted pyrazolidines. When unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones react with substituted hydrazines, the formation of two or more regioisomers is possible. mdpi.comconicet.gov.ar

The steric bulk of substituents on both the hydrazine and the carbonyl compound plays a critical role in directing the condensation. conicet.gov.ar For example, the reaction of tert-butylhydrazine with certain β-ketoesters has been shown to proceed with high regioselectivity, affording predominantly one isomer due to the steric hindrance imposed by the tert-butyl group. conicet.gov.ar This steric interaction influences which nitrogen atom of the hydrazine attacks which carbonyl group (or the β-carbon in enones), thereby controlling the final substitution pattern on the pyrazolidine ring. conicet.gov.ar The choice of solvent and catalyst can also significantly impact the regio- and stereochemical outcome of the reaction. nih.gov For instance, the use of Ag2CO3 has been shown to switch the stereoselectivity in the N-vinylation of pyrazoles. nih.gov

Protection and Deprotection Strategies Involving the Tert-butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. jk-sci.comtotal-synthesis.com In the synthesis of pyrazolidine derivatives, the Boc group is instrumental. It can be introduced onto one or both nitrogen atoms of the hydrazine precursor or the pyrazolidine ring itself using di-tert-butyl dicarbonate (B1257347) (Boc2O). jk-sci.com This protection modulates the reactivity of the nitrogen atoms and prevents unwanted side reactions during subsequent synthetic transformations. nih.gov

The deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. total-synthesis.com

Selective Boc Installation and Removal in Pyrazolidine Synthesis

In complex syntheses involving polyfunctional molecules, the ability to selectively protect and deprotect specific amine groups is crucial. nih.gov For pyrazolidine derivatives that may have multiple protecting groups or different types of N-Boc groups (e.g., on an aromatic vs. an aliphatic nitrogen), selective removal is highly desirable.

Selective deprotection can be achieved by carefully tuning the reaction conditions. For example, milder acidic conditions or the use of specific reagents can cleave one Boc group while leaving another intact. Research has shown that N-Boc groups on aromatic heterocycles like pyrazoles can be selectively removed using sodium borohydride (B1222165) (NaBH4) in ethanol, a method that leaves N-Boc protected primary amines untouched. arkat-usa.org Furthermore, thermal deprotection in a continuous flow system has demonstrated that selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group is possible by controlling the temperature. nih.gov Montmorillonite K10 clay has also been used to selectively cleave aromatic N-Boc groups in the presence of aliphatic ones. jk-sci.com

| Reagent | Substrate Scope | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| NaBH4 | N-Boc-imidazoles, pyrazoles | Ethanol, Room Temp | Cleaves N-Boc on heterocycles; primary N-Boc amines intact | arkat-usa.org |

| Thermal (Continuous Flow) | Aryl and Alkyl N-Boc amines | Methanol, Elevated Temp | Aryl N-Boc removed at lower temp than alkyl N-Boc | nih.gov |

| Montmorillonite K10 Clay | Aromatic and Aliphatic N-Boc amines | ClCH2CH2Cl | Cleaves aromatic N-Boc; aliphatic N-Boc amines intact | jk-sci.com |

| ZnBr2 | Primary and Secondary N-Boc amines | CH2Cl2 | Cleaves secondary N-Boc; primary N-Boc amines intact | jk-sci.com |

Innovative Synthetic Methodologies and Green Chemistry Principles in Pyrazolidine Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds like pyrazolidines. researchgate.netiftmuniversity.ac.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. iftmuniversity.ac.in

Innovative methodologies for pyrazoline and pyrazolidine synthesis include the use of microwave irradiation, which can dramatically reduce reaction times and increase yields compared to conventional heating. nih.govresearchgate.net Solvent-free or "grinding-based" reaction conditions represent another green approach, eliminating the need for potentially harmful organic solvents and simplifying product isolation. researchgate.netiftmuniversity.ac.in The use of water as a solvent and employing recyclable, non-toxic catalysts like Amberlyst-70 are also key features of green synthetic protocols. mdpi.com For instance, an eco-friendly method for pyrazolone (B3327878) synthesis utilized sonication in acetic acid, showcasing the benefits of green techniques in producing biologically active compounds efficiently. ekb.eg

Scalability and Process Optimization for Pyrazolidine Intermediates

The transition of a synthetic route from a laboratory scale to an industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For pyrazolidine intermediates, this involves maximizing the reaction yield while minimizing by-product formation.

One study detailed a new synthesis of pyrazolidine via an intramolecular Raschig amination, starting from 1,3-diaminopropane (B46017) and sodium hypochlorite. scispace.com This work involved a thorough kinetic study to understand the reaction mechanism and optimize parameters such as pH, temperature, and reagent ratios. The yield of pyrazolidine was found to reach 80% under optimized conditions ([DAP]0 / [OCl-]0 = 8; pH = 12.89; T = 298K), demonstrating a method more suitable for industrial scale-up compared to traditional routes that use expensive reagents like 1,3-dibromopropane. scispace.com Such process optimization is critical for the large-scale production of pyrazolidine-based compounds for pharmaceutical or other applications.

Reactivity Profiles and Chemical Transformations of the Pyrazolidine Core

Cleavage of the N-N Bond in Pyrazolidines

A key reaction of the pyrazolidine (B1218672) system is the cleavage of the nitrogen-nitrogen single bond. This transformation opens the heterocyclic ring and provides access to valuable acyclic structures, most notably 1,3-diamines.

The reductive cleavage of the N-N bond in pyrazolidine derivatives is a powerful method for the synthesis of 1,3-diamines, which are important building blocks in medicinal chemistry and materials science. Various reducing agents can accomplish this transformation, with the choice of reagent often depending on the other functional groups present in the molecule.

One effective method involves the use of a borane-tetrahydrofuran (B86392) complex (BH₃-THF). This reagent has been successfully employed for the N-N bond cleavage in substituted hydroxy- or aminopyrazolidines. A significant advantage of this method is the retention of the configuration at the stereocenters present in the pyrazolidine ring, allowing for the synthesis of chiral 1,3-diamino alcohols and triamines. csic.es

Another approach utilizes electrochemical reduction. This method has been shown to be a chemoselective way to cleave the N-N bond in densely functionalized pyrazolidines, yielding polysubstituted, optically active 1,3-diamines. researchgate.net The versatility of this method makes it a valuable tool for creating diverse and complex molecular architectures.

The following table summarizes different conditions for the reductive cleavage of the N-N bond in pyrazolidine derivatives.

Table 1: Conditions for Reductive N-N Bond Cleavage of Pyrazolidines

| Pyrazolidine Substrate | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Substituted hydroxy- or aminopyrazolidines | Borane-tetrahydrofuran complex | Chiral 1,3-diamino alcohols and triamines | csic.es |

| Densely functionalized pyrazolidines | Electrochemical reduction | Polysubstituted 1,3-diamines | researchgate.net |

Oxidative Transformations of Pyrazolidines

Oxidation of the pyrazolidine core can lead to the formation of less saturated heterocyclic rings, namely pyrazolines (dihydropyrazoles) and pyrazolones (oxopyrazolines). These transformations introduce new functional and reactive handles to the molecule.

The oxidation of pyrazolidines to pyrazolines represents a dehydrogenation reaction. The outcome of this reaction is highly dependent on the substitution pattern at the nitrogen atoms of the pyrazolidine ring. csic.es

Oxidation to 1-Pyrazolines: This transformation generally requires that both nitrogen atoms of the pyrazolidine are unsubstituted or bear groups that can be easily removed under the reaction conditions. csic.es

Oxidation to 2-Pyrazolines: For the formation of 2-pyrazolines, at least one nitrogen atom must remain unsubstituted. csic.es

In some cases, the oxidation of pyrazolidines can lead directly to the fully aromatic pyrazole (B372694) ring, with the pyrazoline intermediate not being isolated. csic.es For instance, 4-hydroxypyrazolidines can be oxidized to pyrazoles, a process that likely proceeds through a pyrazolone (B3327878) intermediate. csic.es

The table below provides examples of oxidative transformations of pyrazolidine derivatives.

Table 2: Oxidative Transformations of Pyrazolidine Derivatives

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

|---|---|---|---|

| Unsubstituted Pyrazolidine | Not specified | 1-Pyrazoline | csic.es |

| N-Monosubstituted Pyrazolidine | Not specified | 2-Pyrazoline | csic.es |

| 4-Hydroxypyrazolidine | Not specified | Pyrazole (via pyrazolone intermediate) | csic.es |

Functional Group Interconversions and Further Derivatization on the Pyrazolidine Scaffold

The pyrazolidine ring, particularly when one of the nitrogens is protected, as in tert-butyl pyrazolidine-1-carboxylate, is amenable to further functionalization. The remaining N-H group can be readily derivatized through reactions such as acylation and alkylation. Acylation, including the introduction of another Boc group, acetyl, or other acyl moieties, is a common and well-studied reaction in pyrazolidine chemistry. csic.es

For instance, the free N-H in this compound can react with various electrophiles. N-alkylation can be achieved to introduce a range of substituents at the N2 position. csic.es Similarly, acylation at the N2 position allows for the introduction of carbonyl-containing functional groups. These derivatizations are crucial for building more complex molecules and for modulating the biological and chemical properties of the pyrazolidine scaffold.

The following table details some derivatization reactions of the pyrazolidine scaffold.

Table 3: Derivatization of the Pyrazolidine Scaffold

| Pyrazolidine Derivative | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pyrazolidine | Acetyl chloride | Acylation | N-Acetylpyrazolidine | csic.es |

| Pyrazolidine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acylation | N,N'-Di-Boc-pyrazolidine | csic.es |

Stereochemical Control and Chiral Synthesis of Pyrazolidine Derivatives

Diastereoselective Synthesis of Pyrazolidine (B1218672) Ring Systems

The diastereoselective construction of the pyrazolidine ring is a fundamental challenge in the synthesis of these heterocycles. Various strategies have been developed to control the relative stereochemistry of the substituents on the pyrazolidine core.

One effective method for achieving high diastereoselectivity is the reduction of substituted pyrazoline precursors. The stereochemical outcome of this reduction is often dependent on the nature of the reducing agent and the substituents on the pyrazoline ring. For instance, the reduction of certain 2-pyrazolines can lead to the formation of cis-3,5-disubstituted pyrazolidines with high diastereoselectivity. rsc.org

Another powerful approach is the [3+2] cycloaddition reaction between azomethine imines and alkenes. These reactions can generate multiple stereocenters in a single step, and the diastereoselectivity can be influenced by the choice of catalyst and reaction conditions. For example, alkaloid-catalyzed [3+2] cycloadditions of ketenes with azomethine imines have been shown to produce bicyclic pyrazolidinones with good to excellent diastereoselectivity, with diastereomeric ratios (d.r.) reaching up to 27:1. nih.gov The major diastereomer formed in these reactions is typically the trans-isomer, as confirmed by X-ray crystallographic analysis. nih.gov

Furthermore, cascade reactions have emerged as an efficient tool for diastereoselective pyrazolidine synthesis. A notable example is the aza-Michael/hemiaminal cascade sequence between α,β-unsaturated aldehydes and di-1,2-N-protected hydrazines. This reaction, catalyzed by chiral amines, can deliver 3-hydroxypyrazolidine derivatives with a high degree of diastereoselectivity (α:β ratio >20:1). nih.gov Subsequent modifications, such as Lewis acid-mediated allylation, can proceed with excellent diastereoselectivity (>19:1 d.r.), demonstrating the versatility of this approach for accessing highly functionalized and stereochemically defined pyrazolidines. nih.govresearchgate.net

Table 1: Examples of Diastereoselective Synthesis of Pyrazolidine Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| [3+2] Cycloaddition | Ketene & Azomethine imine | (DHQ)₂PHAL | up to 27:1 | nih.gov |

| Aza-Michael/Hemiaminal Cascade | Cinnamic aldehyde & Di-Boc-hydrazine | Chiral Pyrrolidine (B122466) | >20:1 (α:β) | nih.gov |

| Lewis Acid-mediated Allylation | 3-Hydroxypyrazolidine & Allyltrimethylsilane | BF₃·Et₂O | >19:1 | researchgate.net |

| Reduction of 2-Pyrazolines | Substituted 2-Pyrazoline | Superhydride | High cis-selectivity | rsc.org |

Enantioselective Approaches to Optically Active Pyrazolidines

The development of enantioselective methods for the synthesis of pyrazolidines is crucial for accessing single enantiomers of chiral drug candidates. Both organocatalysis and metal-based catalysis have proven to be powerful strategies in this regard.

Organocatalytic approaches often utilize chiral amines, phosphoric acids, or squaramides to induce enantioselectivity. A highly effective method involves the chiral amine-catalyzed aza-Michael/hemiaminal cascade reaction between α,β-unsaturated aldehydes and di-1,2-N-tert-butoxycarbonyl (Boc)-protected hydrazine (B178648). nih.gov This reaction can produce 3-hydroxypyrazolidine derivatives with excellent enantioselectivities (98–99% ee). nih.govnumberanalytics.com The success of this reaction hinges on the use of a diprotected hydrazine, as monoprotected hydrazines tend to favor hydrazone formation. numberanalytics.com

Squaramide-based catalysts have also been successfully employed in the asymmetric synthesis of pyrazolidine-containing structures. For instance, a hydroquinine-derived squaramide catalyst can facilitate a domino N,O-acetalization/aza-Michael addition reaction to construct spirooxazolidines containing a pyrazolinone core with high enantioselectivities (up to >99% ee). nih.govchim.it

Metal-catalyzed enantioselective [3+2] cycloadditions are another prominent route to chiral pyrazolidines. Chiral nickel(II)-bipyridine-N,N'-dioxide complexes have been used to catalyze the reaction between N,N'-cyclic azomethine imines and α,β-unsaturated 2-acyl imidazoles, affording bicyclic pyrazolidine derivatives with up to 99% ee. unirioja.es Similarly, gold(I) catalysts, in conjunction with chiral ligands like DTBM-Segphos, can catalyze the hydroamination of allenes with hydrazines to produce pyrazolidines with up to 97% ee. nih.gov The choice of protecting group on the hydrazine is critical, with di-protected hydrazines often providing superior results in terms of both yield and enantioselectivity. nih.gov

Table 2: Enantioselective Synthesis of Pyrazolidine Derivatives

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |

| Chiral Amine | Aza-Michael/Hemiaminal Cascade | 98-99% | nih.govnumberanalytics.com |

| Squaramide | N,O-acetalization/Aza-Michael Addition | up to >99% | chim.itsigmaaldrich.com |

| Ni(II)-Bipyridine-N,N'-dioxide | [3+2] Cycloaddition | up to 99% | unirioja.es |

| Gold(I)/Chiral Ligand | Allene Hydroamination | up to 97% | nih.gov |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | up to 98% | chim.it |

Conformational Analysis and Stereochemical Assignment in Pyrazolidines

The determination of the absolute and relative stereochemistry of pyrazolidine derivatives is essential for understanding their structure-activity relationships. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, is employed for this purpose.

The conformation of the pyrazolidine ring and its substituents can be elucidated through detailed NMR studies. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom of tert-butyl pyrazolidine-1-carboxylate introduces conformational complexity due to the restricted rotation around the C-N bond of the carbamate. unirioja.es This can lead to the observation of two sets of signals in the NMR spectrum at room temperature, corresponding to two distinct conformers. unirioja.es The relative populations of these conformers can be influenced by solvent effects, with more polar solvents potentially stabilizing the conformer with a larger dipole moment. unirioja.es

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the pyrazolidine ring. researchgate.net By measuring the through-space interactions between protons, the spatial proximity of different groups can be established, allowing for the assignment of cis or trans relationships. nih.gov For example, in related heterocyclic systems, the observation of an NOE between specific protons has been used to unambiguously assign the stereochemistry of the products. csic.es

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. nih.govmdpi.com The crystal structure of a chiral pyrazolidine derivative can unequivocally establish the relative and absolute stereochemistry, which can then be used to validate the assignments made by other techniques like NMR. For instance, the absolute configuration of 3-hydroxypyrazolidine derivatives has been determined by X-ray analysis, which in turn helped to elucidate the reaction mechanism and the origin of the observed stereoselectivity. nih.govresearchgate.net

Table 3: Techniques for Stereochemical Assignment of Pyrazolidine Derivatives

| Technique | Information Provided | Reference |

| NMR Spectroscopy (¹H, ¹³C) | Information on the presence of conformers and the overall molecular structure. | unirioja.es |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Determination of relative stereochemistry by analyzing through-space proton-proton interactions. | researchgate.netnih.gov |

| X-ray Crystallography | Unambiguous determination of the absolute and relative stereochemistry in the solid state. | nih.govmdpi.com |

Influence of Chiral Auxiliaries and Catalysts on Stereochemical Outcomes

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the transfer of chirality from a known chiral source to a prochiral substrate. researchgate.net In the synthesis of chiral pyrazolidines, both chiral auxiliaries temporarily attached to the substrate and chiral catalysts that participate in the reaction have been effectively utilized to control the stereochemical outcome. numberanalytics.comnumberanalytics.com

Chiral auxiliaries, such as the well-known Evans oxazolidinones, function by creating a chiral environment around the reacting center, thereby directing the approach of reagents from a specific face. scielo.org.mxcolab.ws While Evans auxiliaries are widely used in various asymmetric transformations, other chiral auxiliaries like sulfur-based thiazolidinethiones and tert-butanesulfinamide have also demonstrated significant utility in controlling stereoselectivity. scielo.org.mxrsc.org For instance, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole (B372694) derivatives. rsc.org The auxiliary is typically attached to the substrate, directs the stereoselective transformation, and is then cleaved to yield the enantiomerically enriched product. researchgate.net

Chiral catalysts, on the other hand, create a chiral environment in the transition state of the reaction. nih.gov A wide variety of chiral catalysts have been developed for the asymmetric synthesis of pyrazolidine derivatives, including chiral amines, phosphoric acids, and metal complexes with chiral ligands. nih.govchim.itunirioja.es The choice of catalyst is critical and can dramatically influence the enantioselectivity and diastereoselectivity of the reaction. For example, in the organocatalytic synthesis of 3-hydroxypyrazolidines, chiral pyrrolidine derivatives have been shown to be highly effective catalysts, leading to products with excellent enantiomeric excess. nih.gov Similarly, chiral phosphoric acids and their derivatives can act as powerful Brønsted acid catalysts in cycloaddition reactions to afford chiral pyrazolines with high enantioselectivity. chim.it

The effectiveness of both chiral auxiliaries and catalysts often depends on subtle steric and electronic interactions in the transition state. The careful selection of the chiral auxiliary or catalyst, along with optimization of reaction conditions, is therefore paramount for achieving the desired stereochemical outcome in the synthesis of complex chiral molecules like substituted tert-butyl pyrazolidine-1-carboxylates.

Mechanistic Elucidation of Pyrazolidine Formation and Derivatization Reactions

Investigation of Reaction Pathways for Cycloadditions and Cyclizations Involving Pyrazolidines

The formation of the pyrazolidine (B1218672) skeleton is predominantly achieved through [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component. mdpi.com In the context of pyrazolidine synthesis, the most common pathway involves the reaction of an azomethine imine (a 1,3-dipole) with an alkene (a dipolarophile). mdpi.comcsic.es

Key reaction pathways include:

1,3-Dipolar Cycloadditions: This is a cornerstone of pyrazolidine synthesis. Azomethine imines, which can be generated in situ from N-acylhydrazones, undergo cycloaddition with a wide array of alkenes. csic.es The reaction of N-benzoylhydrazones with various vinyl ethers, for example, furnishes pyrazolidines containing an N,O-acetal functionality with high yields. mdpi.com These reactions are often highly stereoselective. csic.es The mechanism is generally considered a concerted process, which allows for the efficient and stereocontrolled formation of multiple stereogenic centers. mdpi.com

Tandem Reactions: Pyrazolidines can be synthesized via multi-step, one-pot sequences. A notable example is the reaction of N-monosubstituted hydrazones with nitroolefins, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization to yield pyrazoles, with a key pyrazolidine intermediate formed along the pathway. organic-chemistry.org Another approach involves a metal-free aza-Michael/hemiaminal cascade reaction between an α,β-unsaturated aldehyde and a diprotected hydrazine (B178648), leading directly to functionalized 3-hydroxypyrazolidine derivatives. nih.gov

Palladium-Catalyzed Carboamination: An alternative pathway involves the palladium-catalyzed intramolecular carboamination of alkenes. A catalyst system composed of Pd(OAc)₂ and the ligand S-Phos has been shown to efficiently generate various heterocycles, including pyrazolidines, from appropriate precursors containing a nitrogen nucleophile and an alkene tethered by an aryl chloride. organic-chemistry.org

Table 1: Investigated Reaction Pathways for Pyrazolidine Synthesis

| Reaction Pathway | Reactants | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Imine + Alkene | Concerted, highly stereoselective pathway. mdpi.com | mdpi.comcsic.es |

| Aza-Michael/Hemiaminal Cascade | α,β-Unsaturated Aldehyde + Diprotected Hydrazine | Organocatalytic, metal-free, direct route to 3-hydroxypyrazolidines. nih.gov | nih.gov |

| Pd-Catalyzed Carboamination | Alkene with tethered N-nucleophile | Utilizes aryl chlorides as electrophiles, good for forming various heterocycles. organic-chemistry.org | organic-chemistry.org |

| Reaction with Nitroolefins | N-monosubstituted Hydrazone + Nitroolefin | One-pot synthesis involving a pyrazolidine intermediate. organic-chemistry.org | organic-chemistry.org |

Characterization of Key Intermediates and Transition States in Pyrazolidine Synthesis

Understanding the transient species formed during pyrazolidine synthesis is fundamental to mechanistic elucidation. Research has focused on identifying and characterizing these fleeting structures to map the reaction coordinate accurately.

Azomethine Imines: These 1,3-dipoles are the central intermediates in the most common [3+2] cycloaddition pathways. They are typically formed from the condensation of a 1,2-disubstituted hydrazine with an aldehyde or ketone, or via a 1,2-prototropic shift from a hydrazone. csic.es Their existence is often inferred from the products formed, but they can be trapped and characterized under specific conditions.

Iminium and Enamine Intermediates: In the organocatalyzed cascade reaction forming 3-hydroxypyrazolidines from α,β-unsaturated aldehydes, a proposed mechanism involves several key intermediates. nih.gov The reaction begins with the formation of a chiral iminium ion (I) from the aldehyde and a chiral amine catalyst. Nucleophilic attack by the hydrazine derivative leads to an enamine intermediate (II) , which, after hydrolysis, yields a Michael-aldehyde intermediate that undergoes intramolecular cyclization. nih.gov

Zwitterionic Intermediates: While many [3+2] cycloadditions are considered concerted, stepwise pathways involving zwitterionic intermediates can compete, particularly in polar solvents. mdpi.com Computational studies on the reaction of nitrylimines with nitroethenes suggest that while the primary pathway is a single-step cycloaddition, zwitterionic structures can be formed in polar media like nitromethane. mdpi.com These intermediates, however, may not always be productive for cyclization if the key reactive sites are too far apart. mdpi.com

Pyrazolidine Intermediates: In some multi-step syntheses of related heterocycles like pyrazoles, pyrazolidine structures are themselves key intermediates. For instance, a regioselective one-pot synthesis of substituted pyrazoles from hydrazones and nitroolefins proceeds via a characterizable nitropyrazolidine intermediate . organic-chemistry.org Similarly, the reaction of hydroxypyrazolidine with aminopyrazoles was found to proceed through an isolable noncyclic intermediate which then cyclizes. researchgate.net

Table 2: Key Intermediates in Pyrazolidine Synthesis

| Intermediate | Parent Reaction | Method of Characterization/Postulation | Reference |

|---|---|---|---|

| Azomethine Imine | [3+2] Cycloaddition | Trapping experiments, mechanistic proposals. | csic.es |

| Iminium and Enamine Ions | Organocatalytic Cascade | Mechanistic proposal based on stereochemical outcome. | nih.gov |

| Nitropyrazolidine | Pyrazole (B372694) Synthesis from Nitroolefins | Characterized intermediate in a one-pot reaction. | organic-chemistry.org |

| Zwitterionic Species | [3+2] Cycloaddition | DFT computational studies. mdpi.com | mdpi.com |

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions are paramount in directing the stereochemical and regiochemical outcomes of pyrazolidine synthesis. The choice of catalyst can fundamentally alter the reaction mechanism, for example, by favoring a stepwise over a concerted pathway or by controlling the facial selectivity of an attack on a prochiral center.

Lewis Acid Catalysis: A variety of Lewis acids are employed to activate the reactants and catalyze the cycloaddition. For instance, Cu(OTf)₂ has been used to catalyze the reaction of acylhydrazones, leading to highly substituted pyrazolidines. csic.es Chiral N,N'-dioxide–metal complexes, such as those involving Ni(II), can catalyze asymmetric cycloadditions, lowering the LUMO energy of the electron-deficient component through coordination. acs.org Similarly, chiral silicon Lewis acids have been developed for highly diastereo- and enantioselective 1,3-dipolar cycloadditions of acylhydrazones to enol ethers. csic.es

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for synthesizing chiral pyrazolidines. Chiral amines, such as bulky pyrrolidine (B122466) derivatives, have been shown to catalyze the highly enantioselective (98-99% ee) formation of 3-hydroxypyrazolidines through an aza-Michael/hemiaminal cascade sequence. nih.gov Chiral Brønsted acids have also been used to catalyze asymmetric cycloadditions of N-acyl hydrazones. csic.es

Transition Metal Catalysis: Palladium complexes are effective for pathways other than cycloaddition, such as the carboamination reaction to form the pyrazolidine ring. organic-chemistry.org Rhodium(III) has been used to catalyze the synthesis of pyrazolidinone-fused scaffolds through C-H bond activation and subsequent cyclization. researchgate.net

Reaction Conditions: Solvent choice can influence the reaction mechanism. As suggested by computational studies, polar solvents can favor the formation of zwitterionic intermediates, potentially opening up stepwise reaction channels that compete with the concerted cycloaddition. mdpi.com

Table 3: Catalysts for Mechanistic Control in Pyrazolidine Synthesis

| Catalyst Type | Example(s) | Reaction | Mechanistic Role | Reference |

|---|---|---|---|---|

| Lewis Acid (Metal) | Cu(OTf)₂, Ni(II)-N,N'-dioxide | Asymmetric [3+2] Cycloaddition | Activates dipolarophile by lowering its LUMO energy. csic.esacs.org | csic.esacs.org |

| Lewis Acid (Non-metal) | Chiral Silicon Complex | Diastereo- and enantioselective [3+2] Cycloaddition | Activates acylhydrazone and controls stereochemistry. csic.es | csic.es |

| Organocatalyst (Amine) | Chiral Pyrrolidines | Aza-Michael/Hemiaminal Cascade | Forms chiral iminium ion intermediate, controlling enantioselectivity. nih.gov | nih.gov |

| Organocatalyst (Acid) | Chiral Brønsted Acid | Asymmetric [3+2] Cycloaddition | Protonates and activates N-acyl hydrazone. csic.es | csic.es |

| Transition Metal | Pd(OAc)₂/S-Phos, Rh(III) complexes | Carboamination, C-H Activation/Cyclization | Enables alternative pathways beyond cycloaddition. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |

Computational Chemistry Approaches to Pyrazolidine Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate details of reaction mechanisms that are often inaccessible through experimental means alone. rsc.org

For pyrazolidine synthesis, computational studies have provided significant insights:

Pathway and Energetics: DFT calculations are used to map the potential energy surface of a reaction. This allows for the comparison of different possible pathways, such as concerted versus stepwise cycloadditions. For the reaction between diarylnitrylimines and nitroethenes, DFT studies showed that the [3+2] cycloaddition proceeds via a single-step, asynchronous mechanism, despite the high polarity of the reactants. mdpi.com

Transition State Analysis: The structures and energies of transition states can be calculated, providing a rationale for the observed stereoselectivity and regioselectivity. For example, calculations have helped to rationalize the stereochemical outcomes of cycloadditions by identifying the lowest energy transition state leading to the major product. researchgate.net

Intermediate Stability: The energies of potential intermediates, such as zwitterions, can be calculated to determine their viability. In the aforementioned study, calculations revealed that while zwitterionic intermediates could form in polar solvents, their conformation was not suitable for direct cyclization. mdpi.com

Catalyst Role: Quantum chemical studies can model the interaction of reactants with a catalyst. This helps to understand how a catalyst, like a Lewis acid, binds to a substrate and lowers the activation energy of a specific pathway. rsc.org For instance, modeling can show how coordination to a metal center alters the electronic structure of a reactant, making it more susceptible to nucleophilic attack. acs.org

These computational approaches provide a quantitative framework for understanding reaction barriers, the influence of substituents, and the precise role of catalysts, complementing experimental observations to build a comprehensive mechanistic picture. rsc.orgrsc.org

Applications of Pyrazolidine Compounds in Organic and Medicinal Chemistry

Utility as Versatile Building Blocks in Complex Molecule Construction

The protected nature of tert-butyl pyrazolidine-1-carboxylate and its derivatives, such as di-tert-butyl pyrazolidine-1,2-dicarboxylate, makes them highly effective building blocks in organic synthesis. lab-chemicals.comchemicalregister.com The Boc protecting group provides stability under various reaction conditions and can be selectively removed when needed, allowing for the stepwise construction of more complex molecular architectures. hongtide.com This controlled reactivity is essential for synthesizing intricate molecules with specific stereochemistry and functionality. These building blocks are commercially available from various suppliers, highlighting their importance in research and development. chemicalregister.combldpharm.comsigmaaldrich.com For instance, the synthesis of various heterocyclic systems relies on the pyrazolidine (B1218672) core as a scaffold to introduce further chemical diversity.

Intermediates in Pharmaceutical and Agrochemical Development

Pyrazolidine derivatives are crucial intermediates in the development of new pharmaceutical and agrochemical products. chemicalregister.comsostie.com In the pharmaceutical industry, these compounds serve as precursors for active pharmaceutical ingredients (APIs). sostie.com For example, the synthesis of niraparib, a PARP inhibitor, involves an intermediate, tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, which showcases the integration of a Boc-protected amine in a complex heterocyclic system. pharmaffiliates.com

In agrochemistry, pyrazole (B372694) chemistry has led to the development of numerous herbicides, fungicides, and insecticides. clockss.org Many of these compounds function by inhibiting essential enzymes in weeds, fungi, or insects. clockss.org For example, several herbicides act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to the death of the target weed. clockss.org The synthesis of these complex agrochemicals often involves pyrazole or pyrazolidine-based intermediates. clockss.org

Research into Bioactive Pyrazolidine-Derived Molecules

The inherent structure of the pyrazolidine ring is a key feature in a multitude of bioactive molecules. Extensive research has been dedicated to synthesizing and evaluating pyrazolidine derivatives for various therapeutic applications.

Derivatives of pyrazolidine, specifically those elaborated into pyrazolo[1,5-a]quinazolines, have been identified as potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govmdpi.com The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative and anxiolytic effects. wikipedia.org

Researchers have synthesized series of these compounds and tested their ability to modulate the GABA-A receptor. nih.gov Electrophysiological studies on Xenopus oocytes expressing recombinant GABA-A receptors have shown that different derivatives can act as partial agonists or inverse partial agonists, enhancing or reducing the chloride current induced by GABA, respectively. nih.gov For example, compound 6b was found to enhance the chlorine current, while 6a reduced it. nih.gov Another compound, 6g, was identified as a null modulator capable of antagonizing the effects of diazepam. nih.gov The synthesis of these complex modulators often starts from simpler heterocyclic precursors which can be derived from foundational building blocks like protected pyrazolidines. mdpi.com

Table 1: Examples of Pyrazolo[1,5-a]quinazoline-based GABA-A Receptor Modulators

| Compound | Activity | Reference |

|---|---|---|

| 6a | Inverse partial agonist | nih.gov |

| 6b | Partial agonist | nih.gov |

| 6g | Null modulator (antagonist to diazepam) | nih.gov |

| 11d | Potent derivative with maximal activity at 1 µM | nih.gov |

The pyrazolidine and pyrazole scaffolds are integral to the development of novel anticancer and anti-inflammatory drugs.

Anticancer Agents: Researchers have synthesized and evaluated numerous pyrazole and pyrazolidine derivatives for their antiproliferative activity against various human cancer cell lines. researchgate.netmdpi.comnih.gov For instance, a series of 1,3-diarylpyrazolones were synthesized and tested against non-small cell lung cancer cell lines. nih.gov Similarly, novel thiazole-5-carboxamide (B1230067) derivatives incorporating a pyrazole moiety have shown potential as anticancer agents. mdpi.com The synthesis of these molecules involves multi-step reactions where a pyrazole or pyrazolidine precursor is a key component. mdpi.comrsc.org For example, tetra-substituted metallophthalocyanines bearing thiazolidine (B150603) derivatives have been synthesized and studied for their anticancer activity on C6, DU-145, and WI-38 cell lines. rsc.org

Anti-inflammatory Agents: Pyrazolidine-based compounds have a long history of use as anti-inflammatory agents, with phenylbutazone (B1037) being a notable example. google.com Modern research continues to explore new derivatives with improved efficacy and safety profiles. nih.govnih.gov For example, a synthesized molecule incorporating a thiazolidin-4-one ring and a 3,5-di-tert-butyl-4-hydroxyphenyl group exhibited significant anti-inflammatory activity in animal models, comparable to ibuprofen (B1674241). nih.govresearchgate.net Other studies have focused on pyrazolo[1,5-a]quinazolines, identifying compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com

Table 2: Bioactive Pyrazolidine-Derived Agents

| Compound Class | Therapeutic Area | Research Finding | Reference |

|---|---|---|---|

| 1,3-Diarylpyrazolones | Anticancer | Antiproliferative activity against non-small cell lung cancer. | nih.gov |

| Thiazole-5-Carboxamides | Anticancer | Novel derivatives synthesized and evaluated for anticancer activity. | mdpi.com |

| Thiazolidinone Derivatives | Anti-inflammatory | Exhibited significant activity comparable to ibuprofen in preclinical models. | nih.govresearchgate.net |

Pyrazolidine and pyrazole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease.

Xanthine (B1682287) Oxidase Inhibitors: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for treating hyperuricemia and gout. Several classes of pyrazole-containing compounds have been developed as potent xanthine oxidase inhibitors. nih.govrsc.orgnih.gov One study reported a series of 3-substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines, with some 3-aryl-substituted compounds being 30-160 times more potent than allopurinol, a clinically used xanthine oxidase inhibitor. nih.gov Another class of potent inhibitors is based on the 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-one scaffold. rsc.org The synthesis of these inhibitors involves the condensation of substituted pyrazole precursors. nih.govresearchgate.net

Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic applications in various conditions, including cardiovascular diseases and inflammation. frontiersin.org Pyrazole-based structures have been incorporated into PDE inhibitors. For example, ibudilast, a nonselective PDE inhibitor, features a pyrazolo[1,5-a]pyridine (B1195680) core. nih.gov Research efforts have focused on modifying this scaffold to develop more selective PDE3 and PDE4 inhibitors. nih.gov The synthesis of commercial PDE5 inhibitors like sildenafil (B151) also involves heterocyclic chemistry where pyrazole-like precursors are fundamental. researchgate.net

Table 3: Pyrazole-Based Enzyme Inhibitors

| Target Enzyme | Inhibitor Scaffold | Key Finding | Reference |

|---|---|---|---|

| Xanthine Oxidase | 3-Aryl-5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines | 30-160 times more potent than allopurinol. | nih.gov |

| Xanthine Oxidase | 7H-Pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones | Several hundred times more potent than allopurinol. | rsc.org |

Exploration in Peptide Chemistry and Bioconjugation with Pyrazolidine Scaffolds

The use of protected amino acids is the cornerstone of solid-phase peptide synthesis (SPPS), with the Boc group being one of the most common temporary N-terminal protecting groups. hongtide.comrsc.org While not a standard amino acid, the pyrazolidine scaffold can be incorporated into peptide mimetics to introduce conformational constraints or novel functionalities. unibo.it The synthesis of such modified peptides would rely on appropriately protected building blocks, analogous to this compound.

In the field of bioconjugation, which involves linking molecules to biomolecules like proteins or peptides, pyrazolidine-related structures have found application. Phenyl-1,2,4-triazoline-3,5-diones (PTADs), which are oxidized urazole (B1197782) derivatives and thus structurally related to pyrazolidinediones, are used for the chemoselective modification of tyrosine residues in proteins. mdpi.com This "tyrosine-click" reaction is rapid and stable, making it a valuable tool for creating antibody-drug conjugates or for labeling proteins. mdpi.comnih.gov The synthesis of these PTAD reagents begins with precursors that, like this compound, contain a core heterocyclic structure amenable to further chemical transformation. mdpi.com

Future Perspectives and Emerging Research Directions in Tert Butyl Pyrazolidine 1 Carboxylate Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes for Pyrazolidines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on sustainability and atom economy. For pyrazolidines, future research will likely pivot away from traditional, multi-step syntheses that often involve hazardous reagents and generate significant waste.

Emerging research focuses on one-pot and multicomponent reactions (MCRs) that construct the pyrazolidine (B1218672) ring with high efficiency. nih.govresearchgate.net For instance, gold-catalyzed three-component couplings of a hydrazine (B178648) (such as tert-butyl carbazate, the precursor to the title compound), an aldehyde, and an alkyne can produce complex spirocyclic pyrazolidines in a single, highly atom-economical step. csic.es Another sustainable approach involves the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) in combination with catalysts such as iron(III) chloride, which reduces the environmental impact of the synthesis. mdpi.com The development of catalytic systems that are recoverable and reusable is also a key goal. mdpi.com

These advanced synthetic strategies promise to make building blocks like tert-butyl pyrazolidine-1-carboxylate and its derivatives more accessible and cost-effective, facilitating their broader application. The concept of "atom economy" seeks to maximize the incorporation of atoms from the starting materials into the final product, a principle exemplified by cycloaddition reactions and cascade reactions which are increasingly employed in heterocycle synthesis. nih.govnih.govmdpi.com

| Synthetic Strategy | Key Features | Relevant Precursors for this compound Derivatives |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high bond-forming efficiency, operational simplicity. nih.gov | Tert-butyl carbazate, various aldehydes, and α,β-unsaturated compounds. |

| Catalytic Cycloadditions | High atom economy, potential for stereocontrol, use of metal or organocatalysts. csic.es | Azomethine imines (derived from tert-butyl carbazate) and alkenes. |

| Green Solvents/Catalysts | Use of water, PEG, or ionic liquids; employment of non-toxic catalysts like FeCl₃. mdpi.comresearchgate.net | Hydrazine derivatives and 1,3-dielectrophiles. |

| Flow Chemistry | Improved safety, reproducibility, and scalability; precise control over reaction parameters. mdpi.com | Enables rapid synthesis of pyrazoline libraries which can be reduced to pyrazolidines. mdpi.com |

Expanding the Scope of Stereoselective Pyrazolidine Synthesis

Many bioactive molecules are chiral, meaning their therapeutic efficacy is often dependent on a specific three-dimensional arrangement of atoms. Consequently, the development of methods for the stereoselective synthesis of pyrazolidines is a critical research frontier. The goal is to produce a single desired enantiomer or diastereomer, which is essential for developing effective and safe pharmaceuticals.

A significant area of advancement is in asymmetric organocatalysis. Chiral amines, such as prolinol derivatives, have been shown to catalyze the reaction between α,β-unsaturated aldehydes and hydrazines to produce 3-hydroxypyrazolidine derivatives with excellent enantioselectivity (up to 99% ee). nih.gov This metal-free approach proceeds through a Michael/hemiaminal cascade reaction, offering a direct and efficient route to chiral pyrazolidines. nih.gov

Future work will focus on expanding the range of catalysts and substrates to create a wider variety of stereochemically defined pyrazolidine cores. rsc.org The synthesis of enantiomerically pure bicyclic pyrazolidines, for example from natural products like (+)-pulegone, has been explored for their potential as chiral catalysts themselves in other reactions. nih.gov The ability to precisely control the stereochemistry at multiple centers of the pyrazolidine ring will unlock new possibilities for designing complex molecules with tailored biological functions.

Rational Design of Novel Pyrazolidine-Based Bioactive Agents

The pyrazolidine nucleus is a "privileged scaffold" in drug discovery, appearing in compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. researchgate.netnih.govnih.gov The future of drug development involving this scaffold lies in the rational design of new agents, a process heavily reliant on computational chemistry. nih.govunimi.it

Structure-based drug design utilizes techniques like molecular docking to predict how a pyrazolidine derivative will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov This allows chemists to design molecules with improved potency and selectivity. For example, researchers have designed and synthesized novel thiazolyl-pyrazoline hybrids as dual inhibitors of EGFR and HER2, two key targets in breast cancer therapy. nih.govresearchgate.net Similarly, pyrazolidine derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DP-IV), a target for type 2 diabetes treatment. nih.gov

The this compound scaffold is an ideal starting point for these efforts. The Boc group can be easily removed to allow for further functionalization at the nitrogen atom, enabling the creation of large libraries of compounds for high-throughput screening. Future research will integrate computational predictions with synthetic execution to accelerate the discovery of new pyrazolidine-based drugs for a multitude of diseases. nih.govunimi.it

| Therapeutic Area | Example Target/Activity | Research Finding |

| Oncology | EGFR/HER2 Inhibition | Thiazolyl-pyrazoline hybrids showed potent antiproliferative activity against MCF-7 breast cancer cells. nih.govresearchgate.net |

| Neurodegenerative Disease | Monoamine Oxidase (MAO) Inhibition | Certain pyrazoline derivatives show high selectivity for MAO-A, relevant for treating depression and Parkinson's disease. researchgate.netnih.gov |

| Infectious Disease | Antibacterial/Antifungal | Morpholine-connected pyrazolidines have demonstrated significant activity against bacterial and fungal pathogens. nih.gov |

| Diabetes | Dipeptidyl Peptidase IV (DP-IV) Inhibition | A series of pyrazolidine derivatives were synthesized and showed inhibitory activity against DP-IV. nih.gov |

| Inflammation | CB1 Receptor Antagonism | Diaryl-2-pyrazoline-3-carboxamides were evaluated for their appetite-suppressing effects via CB1 receptor modulation. nih.gov |

Advanced Spectroscopic and Analytical Techniques for Detailed Characterization of Pyrazolidine Compounds

As synthetic methods become more sophisticated, the need for powerful analytical techniques to unambiguously determine the structure and purity of the resulting compounds becomes paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of molecular characterization in modern chemistry. drugdeliveryleader.com

For pyrazolidine derivatives, 1D NMR (¹H and ¹³C) provides fundamental information about the molecular framework. mdpi.comnih.gov However, advanced 2D NMR techniques are often required to resolve complex structures and determine stereochemistry. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the relative configuration of substituents on the pyrazolidine ring by measuring through-space interactions between protons. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate molecular weight data, which is crucial for confirming the elemental composition of a newly synthesized compound. mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. researchgate.net Other techniques like Fourier-transform infrared spectroscopy (FT-IR) are used to identify key functional groups within the molecule. nih.gov The integration of AI and machine learning is an emerging trend that can help interpret complex spectroscopic data with greater speed and accuracy. spectroscopyonline.com Future research will continue to leverage these advanced techniques to provide detailed insights into the structure, conformation, and dynamics of novel pyrazolidine compounds. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for tert-butyl pyrazolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazolidine derivatives. Key steps include:

- Protection of the amine group : Use of tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate .

- Optimization of reaction conditions : Temperature control (0–25°C), solvent selection (e.g., THF, dichloromethane), and stoichiometric ratios of reagents to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product. Yield improvements (70–85%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) .

Q. Which analytical techniques are most effective for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ confirm the carbonyl group (C=O) of the Boc moiety .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for reaction steps and non-polar solvents (e.g., hexane) for purification.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) via post-synthetic modifications to enhance aqueous solubility .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for reactions at specific sites (e.g., Boc group vs. pyrazolidine ring). Software like Gaussian or ORCA is used to model transition states .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, THF stabilizes intermediates better than DCM due to polarity differences .

Q. How can contradictory crystallographic data on Boc-protected derivatives be resolved?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder in tert-butyl groups. Anisotropic displacement parameters refine thermal motion .

- Twinned Data Analysis : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in bulky tert-butyl derivatives .

Q. What mechanistic insights explain the instability of This compound under acidic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor Boc deprotection rates via HPLC under varying HCl concentrations. The pyrazolidine ring’s strain accelerates hydrolysis compared to piperidine analogs .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace cleavage pathways (e.g., tert-butyl ester vs. ring-opening) .

Q. How can This compound be leveraged in drug discovery pipelines?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified pyrazolidine substituents (e.g., fluorine, methyl groups) and screen for bioactivity. For example, trifluoromethyl groups enhance metabolic stability .

- Fragment-Based Drug Design (FBDD) : Use the Boc-protected core as a fragment library entry for high-throughput screening against target enzymes .

Key Considerations for Researchers

- Safety : Handle tert-butyl derivatives in fume hoods due to potential respiratory irritancy (refer to SDS for specific hazards) .

- Data Reproducibility : Document solvent batch purity and humidity levels, as trace water can hydrolyze Boc groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.